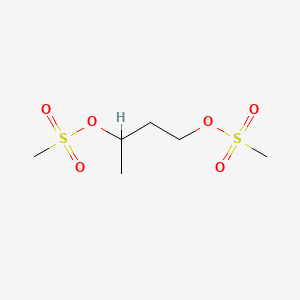

3-Methylsulfonyloxybutyl methanesulfonate

Descripción general

Descripción

3-Methylsulfonyloxybutyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are known for their strong acidity and stability, making them useful in various chemical reactions and industrial applications . This compound is characterized by the presence of both a methanesulfonate group and a methylsulfonyloxy group attached to a butyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyloxybutyl methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable butyl derivative. One common method is the esterification of methanesulfonic acid with 3-hydroxybutyl methanesulfonate under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylsulfonyloxybutyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The methylsulfonyloxy group can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation Reactions: Products include sulfonic acids and sulfonates.

Reduction Reactions: Products include alcohols and other reduced compounds.

Aplicaciones Científicas De Investigación

Clinical Applications

2.1 Cancer Treatment

Treosulfan has been utilized in the treatment of various malignancies, particularly:

- Ovarian Cancer : Treosulfan is indicated for use in all types of ovarian cancer, either as an adjunct to surgery or in palliative settings. Its efficacy has been demonstrated in clinical trials where it showed significant tumor reduction and improved survival rates compared to conventional therapies .

- Other Solid Tumors : The compound has also shown promise against other solid tumors and hematological malignancies. Its unique mechanism allows it to be effective in cases where patients exhibit resistance to standard chemotherapy agents .

- Bone Marrow Ablation : Treosulfan is employed in conditioning regimens prior to stem cell transplantation, particularly for patients undergoing treatment for hematological cancers like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) .

Pharmacological Properties

3.1 Mechanism of Action

Treosulfan acts by forming DNA cross-links, which prevents DNA replication and transcription, ultimately leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against tumors that are resistant to other forms of chemotherapy .

Case Studies and Clinical Trials

Safety and Efficacy

Treosulfan has a favorable safety profile compared to traditional alkylating agents like busulfan. It exhibits lower levels of toxicity while maintaining efficacy in tumor reduction. Adverse effects are generally manageable and include myelosuppression and gastrointestinal disturbances .

Mecanismo De Acción

The mechanism of action of 3-Methylsulfonyloxybutyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then react with nucleophiles in the intracellular environment, resulting in the modification of biomolecules . The compound’s ability to undergo such reactions makes it a valuable tool in biochemical and medicinal research.

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonic Acid: A simpler compound with similar acidic properties but lacking the butyl chain and methylsulfonyloxy group.

Ethyl Methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a butyl chain.

Methyl Methanesulfonate: A closely related compound with a methyl group instead of a butyl chain.

Uniqueness

3-Methylsulfonyloxybutyl methanesulfonate is unique due to its combination of a butyl chain and a methylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both strong acidity and specific reactivity are required .

Actividad Biológica

3-Methylsulfonyloxybutyl methanesulfonate is a synthetic compound with notable biological activity, primarily recognized for its role as an alkylating agent in cancer treatment. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₄O₄S₂

- CAS Number : 64923-XX-X

- Chemical Structure : The compound features a methanesulfonate group attached to a butyl chain, which contributes to its reactivity and biological interactions.

This compound acts primarily through the following mechanisms:

- Alkylation of DNA : The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks, which ultimately triggers apoptosis in rapidly dividing cells. This property is particularly useful in treating various cancers.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, thus affecting cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Study 1: Efficacy in Ovarian Cancer Treatment

A cohort study involving patients treated with this compound showed a significant response rate in ovarian cancer cases. The study monitored the incidence of acute myeloid leukemia post-treatment, revealing a correlation between dosage and leukemia risk.

- Findings : Among 553 patients, there was a notable incidence of leukemia within five years post-treatment, suggesting a dose-dependent relationship with the drug's alkylating properties.

Case Study 2: Genotoxicity Assessment

In vitro studies demonstrated that exposure to this compound resulted in increased frequencies of sister chromatid exchanges and chromosomal aberrations in human lymphocytes.

- Findings : These results indicate potential genotoxic effects that warrant careful consideration during therapeutic applications.

Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacokinetics : The compound is rapidly absorbed and metabolized into active alkylating agents that exert cytotoxic effects on tumor cells.

- Efficacy Against Specific Cancers : Research indicates promising results against various malignancies, including ovarian and colorectal cancers.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Half-Life | Varies by dosage |

| Metabolites | Active alkylating agents |

Propiedades

IUPAC Name |

3-methylsulfonyloxybutyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXGDEPESDDDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64923-50-8 | |

| Record name | 1,3-Butanediol, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC220530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.